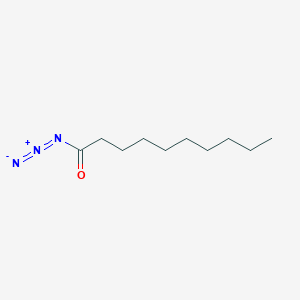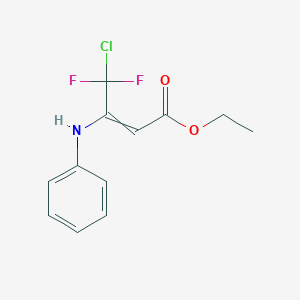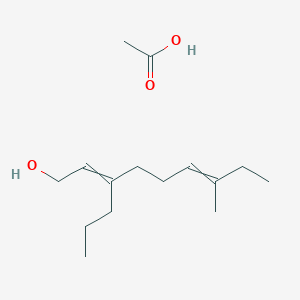
2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- is a complex organic compound with a unique structure that includes a cyclohexadiene ring, an ethoxy group, a phenyl group, and a trimethylsilyl group
Vorbereitungsmethoden
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Cyclohexadiene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Addition of the Ethoxy Group: This can be done through an etherification reaction.
Attachment of the Trimethylsilyl Group: This is usually achieved through a silylation reaction using a reagent like trimethylsilyl chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The ethoxy, phenyl, and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological molecules.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- include:
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: This compound lacks the ethoxy and trimethylsilyl groups, making it less versatile in certain applications.
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-: This compound has amino groups instead of ethoxy and trimethylsilyl groups, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
184582-81-8 |
|---|---|
Molekularformel |
C17H20O3Si |
Molekulargewicht |
300.42 g/mol |
IUPAC-Name |
5-ethoxy-2-phenyl-3-trimethylsilylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H20O3Si/c1-5-20-14-11-13(18)15(12-9-7-6-8-10-12)17(16(14)19)21(2,3)4/h6-11H,5H2,1-4H3 |
InChI-Schlüssel |
JFKYDPORGNQLJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=O)C(=C(C1=O)[Si](C)(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


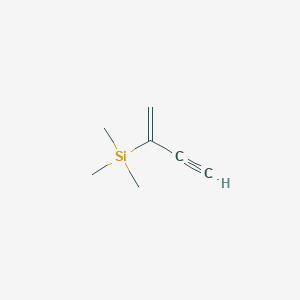
![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
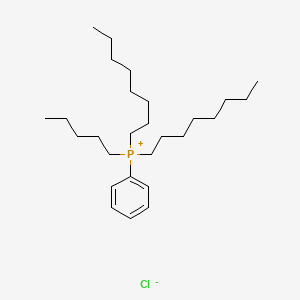



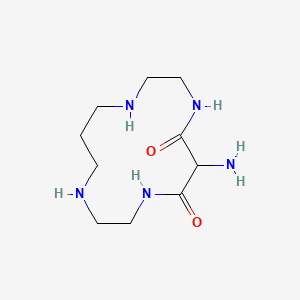
![Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester](/img/structure/B12553407.png)
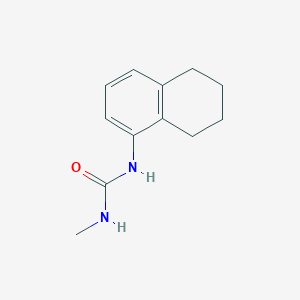
![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)
